1'-(Prop-2-en-1-yl)-1',4'-dihydro-2,3'-biquinoline-4'-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(prop-2-en-1-yl)-4’H-[2,3’-biquinoline]-4’-carbonitrile is a complex organic compound with a unique structure that includes a prop-2-en-1-yl group and a biquinoline core
Vorbereitungsmethoden
The synthesis of 1’-(prop-2-en-1-yl)-4’H-[2,3’-biquinoline]-4’-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the biquinoline core: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Introduction of the prop-2-en-1-yl group: This step often involves the use of alkylation reactions where the biquinoline core is reacted with prop-2-en-1-yl halides under basic conditions.
Addition of the carbonitrile group: This can be done through nucleophilic substitution reactions where a suitable nitrile source is introduced to the biquinoline core.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1’-(prop-2-en-1-yl)-4’H-[2,3’-biquinoline]-4’-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced biquinoline compounds.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the biquinoline core, altering its chemical properties.
Common reagents used in these reactions include halides, nitriles, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1’-(prop-2-en-1-yl)-4’H-[2,3’-biquinoline]-4’-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: Used in the development of new materials with unique properties, such as polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 1’-(prop-2-en-1-yl)-4’H-[2,3’-biquinoline]-4’-carbonitrile involves its interaction with specific molecular targets. The biquinoline core can intercalate with DNA, affecting its replication and transcription processes. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1’-(prop-2-en-1-yl)-4’H-[2,3’-biquinoline]-4’-carbonitrile can be compared with other biquinoline derivatives, such as:
1,1’-biquinoline: Lacks the prop-2-en-1-yl and carbonitrile groups, resulting in different chemical and biological properties.
2,2’-biquinoline: Similar core structure but different substitution pattern, leading to variations in reactivity and applications.
4,4’-biquinoline: Another isomer with distinct properties due to the position of the substituents.
Eigenschaften
Molekularformel |
C22H17N3 |
---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
1-prop-2-enyl-3-quinolin-2-yl-4H-quinoline-4-carbonitrile |
InChI |
InChI=1S/C22H17N3/c1-2-13-25-15-19(18(14-23)17-8-4-6-10-22(17)25)21-12-11-16-7-3-5-9-20(16)24-21/h2-12,15,18H,1,13H2 |
InChI-Schlüssel |
QQVJZAVRLCWPNI-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C=C(C(C2=CC=CC=C21)C#N)C3=NC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.